molecular formula C7H13NO2 B12844518 4-Ethylpyrrolidine-2-carboxylic acid

4-Ethylpyrrolidine-2-carboxylic acid

Cat. No.: B12844518
M. Wt: 143.18 g/mol
InChI Key: VQZWJPSIXQCRTF-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in modern chemical synthesis and drug discovery. nih.govfrontiersin.org Its prevalence is underscored by its presence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acids proline and hydroxyproline. wikipedia.orgnih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemistry and 3D Structure: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of complex three-dimensional structures. nih.govnih.gov This is crucial for designing molecules that can interact with high specificity with biological targets like proteins and enzymes. nih.govresearchgate.net The stereochemistry of substituents on the ring can lead to different biological profiles for various stereoisomers. nih.govresearchgate.net

Versatility in Synthesis: Chemists have developed a multitude of synthetic methods to construct and functionalize the pyrrolidine ring. osaka-u.ac.jpmdpi.comorganic-chemistry.org These methods range from the functionalization of pre-existing pyrrolidine rings, such as those derived from proline, to the construction of the ring from acyclic precursors. nih.govnih.gov

Pharmacological Relevance: The pyrrolidine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

The ability to control the conformation of the pyrrolidine ring through the strategic placement of substituents makes it a powerful tool for medicinal chemists. nih.gov This control over the three-dimensional shape of a molecule is a critical factor in determining its pharmacological efficacy. nih.gov

Overview of Structurally Related Carboxylic Acid Derivatives in Academic Inquiry

The academic inquiry into pyrrolidine-2-carboxylic acid derivatives is extensive, with a focus on creating analogues with tailored properties. Proline, which is pyrrolidine-2-carboxylic acid, and its derivatives are fundamental building blocks in this research. nih.govsigmaaldrich.comwikipedia.org

Key areas of investigation include:

Substituted Prolines: The synthesis of proline derivatives with substituents at various positions on the pyrrolidine ring is a major area of research. nih.gov For example, 4-hydroxyproline (B1632879) is a common constituent of collagen. nih.govsigmaaldrich.com The introduction of fluorine atoms, as in fluoroprolines, can strongly influence the conformation of peptides containing these residues. nih.gov

Conformationally Restricted Analogues: Research has focused on creating proline analogues with restricted conformations to enhance the stability and activity of peptides and other molecules. nih.gov This includes the development of bicyclic and spirocyclic proline derivatives. nih.govnih.gov

Bioactive Derivatives: A vast number of pyrrolidine-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. nih.govuomustansiriyah.edu.iq These include compounds with potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. sigmaaldrich.comacs.org For instance, certain derivatives have been investigated as inhibitors of dipeptidyl peptidase IV and angiotensin-converting enzyme (ACE). sigmaaldrich.com

The following table provides a brief overview of some structurally related carboxylic acid derivatives of pyrrolidine that have been the subject of academic research:

Derivative NameKey Research Focus
4-HydroxyprolineRole in collagen structure and stability. nih.govsigmaaldrich.com
FluoroprolinesInfluence of stereospecific fluorine substitution on peptide conformation. nih.gov
α-MethylprolineConformational studies and bioactivity of peptides. sigmaaldrich.com
Azetidine-2-carboxylic acidImpact on collagen formation and potential in antifibrotic therapies. sigmaaldrich.com
Thiazolidine-4-carboxylic acidIncorporation into bioactive molecules like thrombin inhibitors. sigmaaldrich.com

Definition and Research Context of 4-Ethylpyrrolidine-2-carboxylic Acid Isomers

This compound is a derivative of proline where an ethyl group is attached to the fourth carbon atom of the pyrrolidine ring. Due to the presence of two chiral centers at positions 2 and 4, this compound can exist as four possible stereoisomers. The spatial arrangement of the ethyl group and the carboxylic acid group relative to the pyrrolidine ring defines these isomers.

The primary isomers of interest in a research context are often the cis and trans diastereomers, which are further resolved into their respective enantiomers. The specific stereochemistry is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with biological systems.

The nomenclature of these isomers specifies the stereoconfiguration at each chiral center, for example:

(2R,4S)-4-Ethylpyrrolidine-2-carboxylic acid

(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid bldpharm.comnih.gov

Research into these specific isomers often involves their synthesis as building blocks for more complex molecules, particularly in the field of medicinal chemistry. For instance, derivatives of 4-ethylpyrrolidine have been used in the preparation of protein kinase modulators. pharmaffiliates.comchemicalbook.com

The table below outlines the basic properties of one of the isomers of 4-ethylpyrrolidine-3-carboxylic acid:

PropertyValueSource
IUPAC Name (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid nih.gov
Molecular Formula C7H13NO2 nih.gov
Molecular Weight 143.18 g/mol nih.gov
InChIKey NDDVWSDMFBDMGI-RITPCOANSA-N nih.gov

Current Research Landscape and Gaps for this compound

The current research landscape for this compound and its isomers is primarily focused on their synthesis and incorporation into larger, biologically active molecules. The synthesis of specific stereoisomers of 4-alkyl-pyrrolidine-3-carboxylic acids has been explored as these are considered restricted analogs of other important compounds. researchgate.net

Derivatives such as (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid and (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester are documented as intermediates in the synthesis of more complex chemical entities, including protein kinase modulators. pharmaffiliates.comchemicalbook.compharmaffiliates.com This highlights the role of the 4-ethylpyrrolidine scaffold as a valuable building block in drug discovery programs.

However, a notable gap in the publicly available research is the lack of extensive studies on the intrinsic biological activities of this compound itself. While its derivatives are utilized in the synthesis of bioactive compounds, the standalone properties of the parent acid are not well-documented. Further research could explore:

The specific pharmacological profile of each of the four stereoisomers of this compound.

The potential of this compound as an organocatalyst, similar to proline and its other derivatives. wikipedia.org

A more detailed investigation into its conformational preferences and how the ethyl group at the 4-position influences the puckering of the pyrrolidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-ethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

VQZWJPSIXQCRTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(NC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in the Production of 4 Ethylpyrrolidine 2 Carboxylic Acid

Historical Development of Pyrrolidine (B122466) Carboxylic Acid Synthesis Relevant to 4-Ethylpyrrolidine-2-carboxylic Acid

The historical foundation for the synthesis of substituted pyrrolidines is deeply rooted in the chemistry of natural amino acids, particularly proline and 4-hydroxyproline (B1632879). nih.gov For decades, these readily available chiral molecules served as the primary starting materials for creating more complex pyrrolidine-containing drugs and natural products. nih.gov Early methods often relied on modifying these existing chiral scaffolds.

A paradigm shift occurred with the advent of modern asymmetric organocatalysis. While the groundwork was laid in 1971 with the discovery of the proline-catalyzed intramolecular aldol (B89426) reaction (the Hajos-Parrish-Eder-Sauer-Wiechert reaction), the field remained relatively dormant for years. nih.govnih.gov A resurgence of interest at the turn of the 21st century, led by researchers like List, Barbas, and MacMillan, demonstrated that simple organic molecules like proline could catalyze intermolecular reactions with high enantioselectivity. nih.govnih.gov This breakthrough opened the door to synthesizing a vast array of substituted chiral pyrrolidines from simple, achiral precursors, moving beyond the reliance on the natural chiral pool and enabling the creation of unnatural analogues like this compound with precise stereochemical control. nih.gov The subsequent development of highly effective catalysts, such as diarylprolinol silyl (B83357) ethers, further expanded the power and scope of asymmetric organocatalysis in constructing complex molecular architectures. nih.gov

Classical and Contemporary Synthetic Routes to this compound

The construction of the this compound framework can be achieved through several strategic approaches, including the functionalization of a pre-formed ring, the formation of the ring through cyclization, and the modification of functional groups on advanced precursors.

One of the most direct methods for introducing the C4-ethyl group is through the alkylation of a suitable pyrrolidine precursor. This strategy typically involves the generation of a nucleophilic center at the C4 position of the pyrrolidine ring, which then reacts with an ethyl electrophile. A common approach is the alkylation of the enolate of a protected 4-oxopyrrolidine-2-carboxylate.

The malonic ester synthesis provides a classic parallel, where a C-H acidic compound is deprotonated and then alkylated. youtube.com In the context of our target molecule, a similar sequence can be envisioned starting from a derivative of pyrrolidine-4-one. The process involves deprotonation with a strong base to form an enolate, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). youtube.com This approach is limited to methyl and primary alkyl halides to avoid competing elimination reactions. youtube.com

Another strategy involves the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the addition of an organocuprate, such as lithium diethylcuprate, to a protected 2,3-dehydropyrrolidine-4-one-2-carboxylate could stereoselectively introduce the ethyl group at the C4 position.

Table 1: Alkylation Strategies for 4-Substituted Pyrrolidines

Precursor TypeReagent/MethodPurposeKey Considerations
Pyrrolidin-4-one derivative1. Base (e.g., LDA, NaH) 2. Ethyl Halide (EtI, EtBr)Direct alkylation at C4Base strength and reaction temperature are crucial for controlling regioselectivity.
α,β-Unsaturated PyrrolidinoneLithium diethylcuprate (Et₂CuLi)1,4-Conjugate additionTends to provide the trans product due to steric approach control.
4-Halopyrrolidine derivativeEthylmagnesium bromide (EtMgBr) with Cu(I) catalystCross-coupling reactionThe reactivity of the halide and the choice of catalyst are important.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions build the pyrrolidine ring from acyclic or different cyclic precursors. The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful and highly stereospecific method for synthesizing pyrrolidines. researchgate.nettandfonline.com In this approach, an azomethine ylide, often generated in situ from the condensation of an α-amino acid ester (like glycine (B1666218) methyl ester) and an aldehyde, reacts with a dipolarophile. tandfonline.com To synthesize a 4-ethylpyrrolidine, an alkene such as 1-butene (B85601) or a derivative like ethyl crotonate could serve as the dipolarophile. The stereochemistry of the alkene is often transferred to the newly formed pyrrolidine ring.

Multicomponent reactions (MCRs) offer an efficient route, combining three or more starting materials in a single step to form complex products like substituted pyrrolidines. tandfonline.com For instance, a one-pot, three-component reaction between an amino acid, an aldehyde, and a dipolarophile can rapidly generate a diverse range of pyrrolidine structures. tandfonline.com

Table 2: Cyclization Approaches to Pyrrolidine Synthesis

Cyclization MethodKey ReactantsResulting Intermediate/ProductStereochemical Control
1,3-Dipolar CycloadditionAzomethine Ylide + Alkene (e.g., 1-Butene)Substituted PyrrolidineConcerted mechanism; stereochemistry of the alkene is retained in the product. researchgate.net
Intramolecular Michael AdditionAcyclic amino nitrile + Methyl acrylateN-aryl-pyrrolidineThe reaction is catalyzed by a phosphine, and the cyclization proceeds via intramolecular conjugate addition. tandfonline.com
Reductive CycloadditionTertiary Amide + Conjugated AlkeneHighly substituted pyrrolidineAn iridium-catalyzed reductive generation of an azomethine ylide provides access to complex pyrrolidines. acs.org

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a critical strategy, often employed in the final stages of a synthesis to install the carboxylic acid or to modify a side chain into the desired ethyl group. imperial.ac.uk A common synthetic plan involves carrying a protected version of the carboxylic acid, such as an ester, through multiple steps and then hydrolyzing it at the end of the sequence. nih.gov

For the installation of the ethyl group, several FGI pathways are viable:

Reduction of a Vinyl Group: A precursor such as 4-vinylpyrrolidine-2-carboxylate can be synthesized and then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to selectively reduce the double bond to an ethyl group.

Reduction of a Carbonyl Group: A 4-acetylpyrrolidine derivative, accessible through various methods, can be converted to a 4-ethyl group. This can be achieved through a two-step process of reducing the ketone to a secondary alcohol (e.g., with NaBH₄) followed by deoxygenation, or via direct reduction methods like the Wolff-Kishner or Clemmensen reductions.

Homologation: The Arndt-Eistert reaction can be used to convert a 4-carboxypyrrolidine derivative into its higher homologue, a 4-(carboxymethyl)pyrrolidine, which could then be further reduced to the ethyl group. vanderbilt.edu

Table 3: Key Functional Group Interconversions (FGI)

TransformationStarting Functional GroupReagentsResulting Functional Group
Ester HydrolysisEster (-COOR)LiOH, NaOH, or acid (H₃O⁺)Carboxylic Acid (-COOH)
Alkene ReductionVinyl (-CH=CH₂)H₂, Pd/CEthyl (-CH₂CH₃)
Azide (B81097) ReductionAzide (-N₃)H₂, Pd/C or LiAlH₄Amine (-NH₂) vanderbilt.edu
Nitrile ReductionNitrile (-CN)H₂, Raney Ni or LiAlH₄Amine (-CH₂NH₂) vanderbilt.edu

Chiral Synthesis and Enantioselective Approaches for this compound

Controlling the absolute and relative stereochemistry of the two chiral centers (C2 and C4) is paramount for producing a single, enantiomerically pure isomer of this compound. This is typically achieved using chiral starting materials, chiral auxiliaries, or, most powerfully, asymmetric catalysis.

Asymmetric catalysis has become the premier strategy for the enantioselective synthesis of substituted pyrrolidines. acs.org Organocatalysis, in particular, has seen tremendous growth, with catalysts derived from proline and other chiral amines being extensively developed. nih.govnih.gov

In the context of synthesizing this compound, an asymmetric Michael addition is a highly effective approach. For example, the reaction of a nitroalkane with a 4-substituted-4-oxo-2-enoate, catalyzed by a chiral organocatalyst, can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.org A similar strategy could be adapted where a Michael acceptor designed to yield the 2-carboxylic acid product reacts with an ethyl-containing nucleophile under the direction of a chiral catalyst.

Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or thiourea (B124793), are particularly effective. rsc.org These catalysts possess both a basic site (e.g., a tertiary amine) to activate one reactant and a hydrogen-bond donor site (e.g., a squaramide or thiourea moiety) to activate the other, bringing them together in a specific, chiral orientation to induce high stereoselectivity. rsc.org Metal-based asymmetric catalysis, for example using rhodium or iridium complexes with chiral ligands, is also a powerful tool for reactions like asymmetric hydrogenation or C-H insertion to build and functionalize the pyrrolidine ring stereoselectively. acs.org

Table 4: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

Reaction TypeCatalyst TypeExample CatalystStereochemical Outcome
Michael AdditionChiral Bifunctional OrganocatalystCinchonidine-derived squaramideHigh enantio- and diastereoselectivity in forming substituted pyrrolidines. rsc.org
Aldol ReactionChiral Amino AcidL-ProlineCatalyzes intermolecular aldol reactions with notable enantioselectivities. nih.govnih.gov
C-H InsertionChiral Rhodium(II) ComplexDirhodium(II) carboxylatesEnables catalytic asymmetric C-H insertion of carbenes to form 2,5-disubstituted pyrrolidines. acs.org
Phase-Transfer CatalysisChiral Phase-Transfer CatalystAxially chiral binaphthyl derivativesUsed for asymmetric alkylation of glycine imines to produce chiral α-amino acids.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. The auxiliary is removed after the key transformation, having served its purpose of inducing asymmetry. wikipedia.org

For the synthesis of this compound, a common strategy involves the use of chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine amides. wikipedia.orgnih.gov The general process begins with the attachment of the chiral auxiliary to a precursor molecule, for instance, a derivative of glutamic acid or a related five-membered ring system.

A key step is the diastereoselective alkylation of an enolate derived from the auxiliary-bound substrate. For example, an N-acyl oxazolidinone derivative of a pyrrolidone precursor can be deprotonated with a strong base to form a chiral enolate. This enolate then reacts with an ethylating agent (e.g., ethyl iodide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. wikipedia.org

Pseudoephenamine, a versatile chiral auxiliary that is free from regulatory restrictions, offers remarkable stereocontrol in alkylation reactions and could be applied in a similar manner. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can aid in purification. nih.gov After the stereocenter at the 4-position is set, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched 4-ethylpyrrolidine derivative. Subsequent chemical modifications can then be performed to complete the synthesis of the final carboxylic acid.

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods for obtaining enantiomerically pure compounds. Enzymatic resolution, in particular, involves the selective reaction of an enzyme with one enantiomer in a racemic mixture, allowing for the separation of the two.

In a study directly relevant to the synthesis of related structures, a recombinant esterase from Bacillus cereus was successfully used for the kinetic resolution of rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester. nih.gov This esterase demonstrated excellent enantioselectivity, hydrolyzing one enantiomer while leaving the other untouched. The process was optimized for several parameters to achieve high efficiency. Under optimal conditions, a high enantiomeric excess (e.e.) of 99.5% was achieved at a 49% conversion rate. nih.gov Immobilization of the enzyme also proved effective, allowing for its reuse over multiple cycles, a key factor for industrial applicability. nih.gov

Table 1: Optimized Conditions for Enzymatic Resolution of a Pyrrolidine Derivative

Parameter Optimal Value
pH 8.0
Temperature 35 °C
Substrate Concentration 400 mM

Beyond resolution, other biocatalytic transformations can be envisioned. For instance, hydratases are enzymes that add water across a double bond, and hydroxylases can introduce hydroxyl groups into a molecule with high selectivity. nih.gov These enzymes could potentially be used to functionalize a pyrrolidine ring precursor in a stereocontrolled manner, providing a key intermediate for the synthesis of this compound.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. This is distinct from chiral auxiliary methods as the chirality is inherent to the substrate. For this compound, which has two stereocenters (at C2 and C4), diastereoselective strategies are crucial for controlling the relative stereochemistry (cis or trans).

One common approach is the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene. The stereochemistry of the starting materials can influence the stereochemical outcome of the resulting pyrrolidine ring. Another powerful method is the conjugate Michael addition of a nucleophile to a chiral α,β-unsaturated system. For example, the addition of an ethyl organocuprate reagent to a chiral pyroglutamate-derived enone would be a plausible step. The existing stereocenter at C2 would direct the incoming ethyl group to a specific face of the molecule, leading to a high degree of diastereoselectivity. rsc.org

Furthermore, diastereoselectivity can be achieved through substrate-controlled reductions. For instance, the reduction of a 4-ethyl-pyrrolidin-2-one-5-one precursor could be controlled by the stereocenter at the 4-position, leading to the desired stereoisomer of the final product. nih.gov Strategies involving cascade reactions, such as inter-intramolecular double Michael additions, have also been reported for synthesizing highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.org These advanced methods provide efficient routes to complex structures by forming multiple bonds in a single, controlled sequence.

Optimization of Reaction Conditions and Yield for this compound

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to find the ideal balance for a given transformation. researchgate.netflinnsci.com

For synthetic steps involving catalysis, the choice of catalyst is paramount. For example, in a cross-coupling reaction to introduce the ethyl group, different palladium catalysts and ligands might be screened. In a hydrogenation step, the choice between catalysts like Palladium on carbon (Pd/C) or Raney Nickel can significantly impact yield and selectivity. nih.gov

Solvent choice also plays a critical role. The polarity and boiling point of the solvent can affect reaction rates and, in some cases, the stereochemical outcome. For instance, a study on a different heterocyclic synthesis found that a deep eutectic solvent (ethylene glycol/choline chloride) at 80°C provided optimal results. researchgate.net The optimization process often involves creating a matrix of experiments to test various combinations of these factors.

Table 2: Key Parameters for Reaction Optimization

Parameter Variables to Consider Desired Outcome
Temperature Low to high temperature range Maximize reaction rate, minimize side products
Solvent Polarity (e.g., Toluene, DMF, THF), protic vs. aprotic Improve solubility, enhance reaction rate, control selectivity
Catalyst Type (e.g., acid, base, metal), concentration Increase reaction speed, improve stereoselectivity
Reaction Time Short to long duration Achieve complete conversion without product degradation
Reagent Stoichiometry Molar ratio of reactants Maximize yield based on limiting reagent

Modern approaches to reaction optimization increasingly employ machine learning algorithms to analyze data from high-throughput experiments. These models can predict the optimal conditions more efficiently than traditional one-variable-at-a-time methods, accelerating the development of robust and high-yielding synthetic routes. beilstein-journals.org

Purification and Isolation Techniques in this compound Synthesis

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For an amino acid derivative like this compound, a multi-step purification protocol is typically required.

Initial workup procedures often involve liquid-liquid extraction. If the synthesis involves acidic or basic reagents, extractions with aqueous base (like sodium bicarbonate) or acid (like dilute HCl) can be used to remove excess reactants and byproducts. flinnsci.com For instance, excess carboxylic acid starting materials can be easily removed by washing the organic reaction mixture with a basic solution. flinnsci.com

Given the polar and zwitterionic nature of the final amino acid product, chromatography is a central purification technique. Ion-exchange chromatography is particularly well-suited for separating amino acids from non-ionic impurities. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a solution of a volatile base like ammonia (B1221849) or pyridine (B92270).

Crystallization is another powerful method for purification. If the product is a crystalline solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The target compound will crystallize out, leaving impurities behind in the solution. For carboxylic acids, purification can sometimes involve treatment with an oxidizing agent like hydrogen peroxide to remove certain impurities, followed by distillation or evaporation of the pure acid. google.com The purity of the final isolated product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Applications in Advanced Organic Synthesis and Compound Library Generation

4-Ethylpyrrolidine-2-carboxylic Acid as a Chiral Building Block

The synthesis of complex polycyclic systems is a challenging yet rewarding endeavor in organic chemistry, often leading to the discovery of novel therapeutic agents. nih.gov While specific examples detailing the use of this compound in the construction of intricate polycyclic frameworks are not extensively documented in the literature, the general principles of using substituted pyrrolidines in such syntheses are well-established. The pyrrolidine (B122466) ring can be annulated or fused to other ring systems through a variety of chemical transformations. For instance, the carboxylic acid and the secondary amine of the pyrrolidine ring can participate in cyclization reactions to form bicyclic or spirocyclic systems. The ethyl group at the 4-position can influence the stereochemical outcome of these cyclization reactions, directing the formation of a specific diastereomer.

The general strategy for constructing polycyclic systems often involves a cascade of reactions, where the formation of one ring sets the stage for the next. nih.gov The conformational rigidity of the pyrrolidine ring in this compound can be exploited to control the stereochemistry of newly formed stereocenters in the growing polycyclic structure.

The primary application of this compound as a chiral building block is the stereoselective introduction of chirality into target molecules. nih.gov Coming from the chiral pool, which consists of readily available, enantiomerically pure compounds from natural sources, it provides a straightforward way to build stereochemically defined molecules. nih.gov The synthesis of various pyrrolidine-containing bioactive molecules relies on the stereochemical integrity of the starting material.

For example, in the synthesis of analogs of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, which are potent and selective NMDA receptor antagonists, the stereochemistry of the pyrrolidine ring is paramount for their biological activity. nih.gov The synthetic strategies employed often start from a chiral precursor to ensure the final product has the desired stereoconfiguration. While this example does not feature a 4-ethyl substituent, it highlights the principle of using a substituted pyrrolidine-2-carboxylic acid to impart chirality. The presence of the ethyl group in this compound would be expected to influence the binding affinity and selectivity of such analogs by interacting with specific hydrophobic pockets within the receptor's binding site.

The stereoselective synthesis of pyrrolidines and their derivatives is a well-developed field, with numerous methods available to control the stereochemical outcome of reactions. nih.govrsc.org The use of a pre-existing chiral building block like this compound simplifies the synthetic route and avoids the need for challenging enantioselective or diastereoselective reactions later in the synthesis.

Role in the Synthesis of Scaffolds for Medicinal Chemistry Research

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. researchgate.net this compound serves as a valuable starting material for the synthesis of diverse molecular scaffolds, which can then be elaborated into libraries of compounds for drug discovery programs. Its bifunctional nature, with a carboxylic acid and a secondary amine, allows for a multitude of chemical transformations.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. The pyrrolidine ring is an excellent scaffold for the design of peptidomimetics because its constrained conformation can mimic the secondary structures of peptides, such as β-turns.

By incorporating this compound into a peptide sequence, the conformational freedom of the peptide backbone is reduced. This pre-organization can lead to a higher binding affinity for the target receptor. The ethyl group at the 4-position can also serve as a substitute for an amino acid side chain, providing specific interactions with the receptor. The synthesis of such peptidomimetics would typically involve standard peptide coupling reactions, where the carboxylic acid of this compound is coupled to an amino group of another amino acid or peptide fragment.

Kinases are a major class of drug targets, and the development of selective kinase inhibitors is an active area of research. nih.gov The pyrrolidine scaffold has been successfully used in the design of potent and selective kinase inhibitors. researchgate.net The three-dimensional structure of the pyrrolidine ring allows for the precise positioning of substituents to interact with key residues in the ATP-binding site of kinases.

The table below illustrates the diversity of pyrrolidine-based scaffolds that have been investigated as kinase inhibitors, highlighting the potential for this compound to be used in a similar manner.

Kinase TargetPyrrolidine Scaffold FeatureReference
EGFRAminobenzimidazole core with pyrrolidine substituent nih.gov
JAK2Aminopyrimidine core with pyrrolidine linker nih.gov
VariousGeneral pyrrolidine-based macrocycles nih.gov

This table is illustrative and shows the general use of pyrrolidine scaffolds in kinase inhibitor design. Specific examples with a 4-ethyl substituent are inferred based on these general principles.

Macrocycles are of great interest in drug discovery due to their unique combination of conformational rigidity and flexibility, which can lead to high binding affinity and selectivity. nih.gov Pyrrolidine units are often incorporated into macrocyclic structures to provide conformational constraint and to serve as a scaffold for the attachment of other functional groups.

The synthesis of macrocycles containing a this compound unit would typically involve a ring-closing reaction, such as an amide bond formation or a ring-closing metathesis. The bifunctional nature of this compound makes it an ideal building block for such strategies. For instance, the carboxylic acid could be coupled to a long chain containing an amino group, and the pyrrolidine nitrogen could be functionalized with another reactive group to facilitate the macrocyclization. The ethyl group would project from the macrocyclic ring, potentially interacting with the biological target.

The table below summarizes some general macrocyclization strategies where a pyrrolidine unit could be incorporated.

Macrocyclization StrategyDescriptionPotential Role of this compound
Ring-Closing Metathesis (RCM)Formation of a carbon-carbon double bond to close the ring.The pyrrolidine nitrogen and carboxylic acid can be functionalized with terminal alkenes.
Amide Bond FormationCyclization via the formation of an amide bond between a carboxylic acid and an amine.The carboxylic acid of the pyrrolidine can react with a distal amine in the same molecule.
Click ChemistryCycloaddition reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).The pyrrolidine can be functionalized with an azide (B81097) or alkyne for cyclization.

This table presents general macrocyclization strategies and the potential role of this compound is inferred.

Formation of Derivatives via Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of amides, esters, and other reactive intermediates.

The conversion of the carboxylic acid group to a carboxamide is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved by reacting the parent acid with a primary or secondary amine in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly employed methods include the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with HOBt (Hydroxybenzotriazole). nih.govasianpubs.orgnih.gov For instance, the synthesis of a focused library of pyrrolidine carboxamides as potential inhibitors of Mycobacterium tuberculosis InhA was accomplished by reacting the pyrrolidine carboxylic acid core with a diverse set of amines using HBTU and DIEA in DMF. nih.gov This approach is highly efficient, with yields often exceeding 80%, and is well-suited for parallel synthesis in microtiter plates, which is ideal for generating compound libraries. nih.gov

However, the reactivity in amidation can be influenced by the electronic properties of the amine. Amines substituted with strong electron-withdrawing groups may react sluggishly or fail to produce the desired amide product. nih.gov In contrast, amines bearing neutral or electron-donating groups generally proceed smoothly. nih.gov A protocol using EDC and DMAP (4-Dimethylaminopyridine) with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient anilines. nih.gov

Table 1: Reagents and Conditions for Amidation of Pyrrolidine Carboxylic Acids

Coupling Reagent SystemBase (if applicable)SolventTypical SubstratesReference
HATUDIPEADMFVarious primary and secondary amines for library synthesis. nih.govnih.gov
EDC / HOBtDIPEAAcetonitrile (AcCN)Electron-deficient and functionalized amines. nih.gov
BOPNot specifiedNot specifiedGeneral amine coupling. asianpubs.org
PCl5 / Acetyl ChlorideNoneAcetoneSubstituted aromatic amines (via acid chloride intermediate). rroij.com

The carboxylic acid group of this compound can be converted to its corresponding ester through esterification. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction also catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com For example, a methyl ester of this compound could be converted to an ethyl ester by treatment with ethanol (B145695) in the presence of an acid or a base like sodium ethoxide. masterorganicchemistry.com This reaction is also an equilibrium process, driven to completion by using a large excess of the new alcohol. masterorganicchemistry.comyoutube.com

Table 2: Conditions for Esterification and Transesterification

ReactionReagentsCatalystKey FeaturesReference
Fischer EsterificationAlcohol (R'-OH)Conc. H₂SO₄, TsOH, HClReversible; often requires excess alcohol or water removal to maximize yield. masterorganicchemistry.comchemguide.co.uk
Transesterification (Basic)Alcohol (R''-OH), Alkoxide (R''-O⁻)Alkoxide (e.g., NaOCH₃)Involves a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Transesterification (Acidic)Alcohol (R''-OH)H₂SO₄, HClEquilibrium process driven by the concentration of the alcohol. masterorganicchemistry.com

To enhance its reactivity for nucleophilic acyl substitution, this compound can be converted into more reactive intermediates, most notably an acid chloride. Acid chlorides are significantly more electrophilic than the parent carboxylic acid and readily react with a wide range of nucleophiles without the need for coupling agents. chemguide.co.ukmsu.edu

The most common reagent for this transformation is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.orgatlas.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. A chloride ion, generated in the process, then acts as the nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.uk Other reagents capable of effecting this conversion include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). rroij.comchemguide.co.uk Once formed, the 4-Ethylpyrrolidine-2-carbonyl chloride can be immediately used in subsequent reactions, such as the synthesis of amides or esters, often under milder conditions than those required for the parent carboxylic acid. rroij.com

Table 3: Reagents for the Synthesis of Acid Chlorides from Carboxylic Acids

ReagentFormulaByproductsPhase of ByproductsReference
Thionyl ChlorideSOCl₂SO₂, HClGas chemguide.co.uk
Phosphorus(V) ChloridePCl₅POCl₃, HClLiquid, Gas chemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃Liquid chemguide.co.uk

Development of Compound Libraries Based on this compound

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.govresearchgate.net Its three-dimensional, non-planar structure is advantageous for exploring chemical space effectively. nih.gov this compound serves as an excellent starting point for the construction of compound libraries, which are large collections of related molecules used in high-throughput screening to identify new drug leads.

The modular nature of synthesizing derivatives from this core allows for extensive diversification. nih.gov A typical library synthesis strategy involves two main points of diversification:

Amine Variation: The carboxylic acid group can be coupled with a wide array of commercially available or custom-synthesized amines to generate a diverse set of carboxamides. nih.govnih.gov

Scaffold Modification: The pyrrolidine ring itself or substituents on the ring can be varied prior to the final coupling steps.

An example of this approach is the creation of pyrrolidine carboxamide libraries to discover inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov In such a campaign, a core pyrrolidine carboxylic acid structure is reacted with dozens or even hundreds of different amines in a parallel synthesis format, often on 96-well plates. nih.gov This allows for the rapid generation of a multitude of final compounds that can be directly tested for biological activity, enabling the exploration of structure-activity relationships (SAR). nih.govnih.gov By systematically altering the substituents, chemists can optimize properties like potency, selectivity, and pharmacokinetic profiles.

Table 4: Illustrative Example of a Diversified Compound Library from a Pyrrolidine Scaffold

Core ScaffoldPoint of Diversification 1 (Amine)Point of Diversification 2 (Scaffold)Resulting Compound Class
This compoundAnilineEthyl group at C4N-Phenyl-4-ethylpyrrolidine-2-carboxamide
BenzylamineEthyl group at C4N-Benzyl-4-ethylpyrrolidine-2-carboxamide
MorpholineEthyl group at C4(4-Ethylpyrrolidin-2-yl)(morpholino)methanone

Investigation of Biological Activities and Molecular Interactions of 4 Ethylpyrrolidine 2 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies

Research into the direct inhibitory effects of 4-ethylpyrrolidine-2-carboxylic acid and its derivatives on metabolic enzymes is an area of ongoing investigation.

Specific studies detailing the inhibition of aldehyde oxidase (AOX) by this compound or its derivatives are not prominent in the reviewed literature. AOX is a molybdoflavoenzyme involved in the metabolism of various drugs and xenobiotics, particularly known for oxidizing aldehydes to carboxylic acids and metabolizing nitrogen-containing heterocyclic compounds. nih.gov

Similarly, direct inhibitory studies on cytochrome P450 (CYP450) enzymes by this compound have not been extensively documented. However, the pyrrolidine (B122466) motif itself is recognized as a potential substrate for CYP450 enzymes. There is a possibility that pyrrolidine-containing compounds could be bioactivated by CYP450 to form reactive iminium ion metabolites. pharmablock.com This metabolic potential is a general characteristic of the pyrrolidine structure and requires specific evaluation for each derivative. pharmablock.com Pharmaceutical development programs commonly evaluate drug candidates for their potential to inhibit or inactivate CYP enzymes to prevent clinical drug-drug interactions. nih.gov

Derivatives of pyrrolidine-2-carboxylic acid have been shown to modulate the activity of voltage-gated ion channels, which are crucial for neuronal excitability.

Research on L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a related compound, has demonstrated that its ability to evoke glutamate (B1630785) release is dependent on both sodium and calcium channel activity. nih.gov In one study, the effects of L-trans-PDC were significantly reduced by tetrodotoxin, a selective blocker of voltage-dependent sodium channels, and by lowering the extracellular calcium concentration. nih.gov This suggests that the compound's mechanism of action involves the modulation of these channels, leading to action potential-dependent glutamate release. nih.gov

Furthermore, recent developments have focused on synthesizing new pyrrolidine-2-carboxylic acid derivatives specifically designed to target voltage-gated calcium channels (VGCC). A patent application describes novel compounds of this class that exhibit inhibitory effects towards the α2δ subunits of VGCCs, with a preference for the α2δ-1 subunit. google.com These findings highlight the potential of this chemical scaffold in developing modulators of voltage-gated ion channels for therapeutic purposes. google.com

Table 1: Summary of Modulatory Effects on Voltage-Gated Ion Channels This table is interactive. Click on the headers to sort.

Compound Class/Derivative Channel Observed Effect Implication Source(s)
L-trans-pyrrolidine-2,4-dicarboxylic acid Voltage-Gated Sodium Effect attenuated by Tetrodotoxin Action is dependent on Na+ channel function. nih.gov
L-trans-pyrrolidine-2,4-dicarboxylic acid Voltage-Gated Calcium Effect attenuated by low Ca2+ concentration Action is dependent on Ca2+ influx. nih.gov
Pyrrolidine-2-carboxylic acid derivatives Voltage-Gated Calcium (α2δ-1 subunit) Inhibitory activity Potential as direct VGCC inhibitors. google.com

Receptor Modulation and Binding Affinity Research

The interaction of pyrrolidine-2-carboxylic acid derivatives with various neurotransmitter receptors is a significant area of research, revealing a range of affinities and functional activities.

Derivatives of pyrrolidine-2-carboxylic acid have been investigated as antagonists for ionotropic glutamate receptors (iGluRs), which include the AMPA, kainate (KA), and NMDA receptor subtypes. nih.gov

One rationally designed derivative, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, demonstrated binding affinities in the micromolar range for native iGluRs. It showed the highest affinity for cloned homomeric kainate receptor subtypes GluK1 and GluK3. nih.gov Functional characterization using two-electrode voltage clamp (TEVC) electrophysiology confirmed its role as a full competitive antagonist at the GluK1 receptor. nih.gov

Another derivative, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), acts as an inhibitor of L-glutamate transport. caymanchem.com At a concentration of 100 μM, it was found to inhibit radioligand binding to NMDA receptors by 13% but had no discernible effect on AMPA or kainate receptors. caymanchem.com

Table 2: Binding Affinities of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at Ionotropic Glutamate Receptors This table is interactive. Click on the headers to sort.

Receptor Type Subtype Binding Affinity (Kᵢ, μM) Functional Activity Source(s)
AMPA Native 51 Antagonist nih.gov
Kainate (KA) Native 22 Antagonist nih.gov
Kainate (KA) Cloned homomeric GluK1 3.0 Full Competitive Antagonist (K_b = 11.4 µM) nih.gov
Kainate (KA) Cloned homomeric GluK3 8.1 Antagonist nih.gov
NMDA Native 6 Antagonist nih.gov

The investigation of pyrrolidine-2-carboxylic acid derivatives has extended to their potential interaction with opioid receptors. Patent literature describes the development of new derivatives of this class that are designed to possess dual activity, acting as inhibitors of the α2δ-1 subunit of voltage-gated calcium channels and as ligands for the μ-opioid receptor (MOR). google.com This line of research suggests that the pyrrolidine-2-carboxylic acid scaffold can be adapted to target the MOR, which is a primary target for many analgesics. google.com In broader studies of opioid ligands, it has been noted that incorporating a carboxylic acid group into the N-substituent of certain opioid skeletons, such as benzomorphans, resulted in compounds with only micromolar binding affinities for opioid receptors. mdpi.com

Based on the conducted research, there is no specific information available in the reviewed scientific literature detailing the activity of this compound or its direct derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 channel is a well-known target for pain therapeutics, and antagonists are typically classified based on their chemical structures, such as those containing urea, thiourea (B124793), or amide groups, which act as competitive antagonists. nih.gov

Antimicrobial Activity Investigations

The pyrrolidine scaffold is a fundamental structural motif in many compounds investigated for antimicrobial properties. Research into derivatives of pyrrolidine-2-carboxylic acid has revealed a spectrum of activity against various pathogens.

Derivatives of the pyrrolidine ring system have demonstrated notable antibacterial effects. For instance, certain thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their potential as antibacterial agents. biointerfaceresearch.com One study found that a 4-F-phenyl derivative was selective in inhibiting Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, while showing minimal toxicity to healthy mammalian cells. biointerfaceresearch.com The antibacterial activities were determined using the broth microdilution method to establish the minimum inhibitory concentration (MIC). biointerfaceresearch.com

Similarly, a series of 2-alkyl-4-pyrrolidinylthio-β-methylcarbapenems featuring substituted heteroaromatic moieties were tested for their in vitro antibacterial activity. nih.gov Specific compounds within this series, namely 14b and 14c, which contain 3-methyl- and 3,5-dimethylpyrazolethio substituted moieties, exhibited the most potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Another class of related compounds, pyridonecarboxylic acids, has also been extensively studied. Enoxacin, a 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, was identified as having broad and potent in vitro antibacterial activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Furthermore, 2-pyrrolidone-5-carboxylic acid (PCA), produced by some lactic acid bacteria, has been shown to inhibit spoilage bacteria like Enterobacter cloacae and Pseudomonas fluorescens. nih.govresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) of various pyrrolidine derivatives against selected bacterial strains.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Reference
Pyrrolidine-2,5-dione derivative (Compound 5) Staphylococcus aureus 32 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 5) Escherichia coli 64 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Staphylococcus aureus 16 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Escherichia coli 32 nih.gov
Thiazoloquinolone derivative (Compound 16) Gram-positive & Gram-negative bacteria as low as 0.015 researchgate.net

The antifungal potential of pyrrolidine derivatives has also been a subject of investigation. In a study, nineteen pyrrolidine-2,4-dione (B1332186) derivatives incorporating hydrazine (B178648) and diphenyl ether pharmacophores were synthesized and evaluated. rsc.org Many of these compounds showed significant activity against fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org Notably, compound 4h from this series demonstrated an impressive EC₅₀ value of 0.39 μg/mL against R. solani, outperforming the commercial fungicide boscalid. rsc.org

Another study involving pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone reported moderate to low antifungal activities against selected yeast species, with MIC values ranging from 64 to 256 μg/mL. nih.gov Additionally, research based on the natural amino acid cysteine led to the synthesis of thiazolidine-4-carboxylic acid derivatives, which displayed broad-spectrum fungicidal activities. mdpi.com Specifically, compound 16 from this series was more effective against Cercospora arachidicola Hori and Alternaria solani than the commercial fungicides carbendazim (B180503) and chlorothalonil. mdpi.com

The table below presents the antifungal activity of selected pyrrolidine derivatives.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound Class Fungal Strain Activity Metric Value (µg/mL) Reference
Pyrrolidine-2,4-dione derivative (Compound 4h) Rhizoctonia solani EC₅₀ 0.39 rsc.org
Pyrrolidine-2,5-dione derivative (Compound 5) Yeast species MIC 64–128 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Yeast species MIC 64–256 nih.gov
Thiazolidine-4-carboxylic acid derivative (Compound 16) Cercospora arachidicola Hori - Higher than Carbendazim mdpi.com

The exploration of carboxylic acid derivatives has extended to their potential as antiviral agents. A study on acridone-4-carboxylic acid derivatives identified them as potential inhibitors of the Hepatitis C virus (HCV). nih.gov Two compounds, the N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid, were effective inhibitors of HCV RNA replication, with selectivity indexes of 19.4 and 40.5, respectively. nih.gov The proposed mechanism involves intercalation into double-stranded nucleic acids and direct interaction with viral enzymes. nih.gov

In another line of research, anthraquinone-2-carboxylic acid (A2CA) was identified as a promising candidate against various influenza virus strains, including those resistant to oseltamivir. mdpi.com A time-of-addition assay suggested that A2CA acts during the final phase of intracellular viral replication. mdpi.com Furthermore, based on the structure of cysteine, a series of thiazolidine-4-carboxylic acids were synthesized and showed moderate to excellent activity against the tobacco mosaic virus (TMV). mdpi.com Compound 3 from this series exhibited higher antiviral activity than the commercial virucide ribavirin. mdpi.com

In Vitro Studies on Cellular Mechanisms

Beyond direct antimicrobial effects, derivatives of this compound are studied for their interactions with cellular pathways, including those related to cell growth and inflammation.

The impact of pyrrolidine derivatives on cell viability has been noted in various studies. For instance, epolactaene, a substance with a pyrrolidine-2-one structure, has been identified as a neurogenic substance in human neuroblastoma cells. rdd.edu.iq This suggests that certain derivatives can influence neuronal cell differentiation and growth. While this finding points to the potential for pyrrolidine-based compounds to affect cellular proliferation, specific studies on this compound in this context are less common.

Several studies have highlighted the anti-inflammatory potential of pyrrolidine derivatives by examining their effects on key inflammatory pathways. A series of N-substituted pyrrolidine-2,5-dione derivatives were evaluated as multitarget anti-inflammatory agents. nih.gov These compounds were assessed for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov One compound, 13e , emerged as a potent and selective inhibitor of COX-2 with an IC₅₀ value of 0.98 μM. nih.gov Molecular docking studies supported this selectivity, showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov

In a separate study, new carboxylic acid analogues were synthesized and showed potent inhibition of COX-2, with compounds FM10 and FM12 recording IC₅₀ values of 0.69 µM and 0.18 µM, respectively. mdpi.comresearchgate.net Further research into Pterostilbene-carboxylic acid derivatives with an oxime ether moiety also identified compounds with strong COX-2 inhibitory abilities that modulate NF-κB/MAPK signaling pathways. nih.gov These findings underscore the potential of carboxylic acid-containing scaffolds to serve as a basis for developing novel anti-inflammatory agents. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-F-phenyl derivative of pyrrolidine
2-alkyl-4-pyrrolidinylthio-β-methylcarbapenem
3-methyl-pyrazolethio substituted moiety
3,5-dimethylpyrazolethio substituted moiety
Enoxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid)
2-pyrrolidone-5-carboxylic acid (PCA)
Pyrrolidine-2,5-dione
Tetrahydro-2,6-dioxo-1H-pyrrolo-[3,2-h]quinoline-7-carboxylic acid
Pyrrolidine-2,4-dione
Boscalid
Thiazolidine-4-carboxylic acid
Carbendazim
Chlorothalonil
Acridone-4-carboxylic acid
N-(pyridin-4-yl)-amide of acridone-4-carboxylic acid
N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid
Anthraquinone-2-carboxylic acid (A2CA)
Ribavirin
Epolactaene
Pterostilbene-carboxylic acid
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
5-lipoxygenase (5-LOX)
Staphylococcus aureus
Bacillus cereus
Escherichia coli
Pseudomonas aeruginosa
Enterobacter cloacae
Pseudomonas fluorescens
Rhizoctonia solani
Botrytis cinerea
Fusarium graminearum
Cercospora arachidicola Hori
Alternaria solani
Hepatitis C virus (HCV)
Influenza virus

Exploration of Analgesic and Anticonvulsant Properties in Preclinical Models

The therapeutic potential of derivatives of this compound in the management of pain and seizures has been a subject of significant scientific inquiry. Preclinical studies utilizing various animal models have been instrumental in elucidating the analgesic and anticonvulsant profiles of these compounds. These investigations have revealed that structural modifications to the pyrrolidine ring and its substituents can profoundly influence their pharmacological activity.

Anticonvulsant Properties

The anticonvulsant effects of various pyrrolidine derivatives have been assessed in established preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and picrotoxin-induced seizure tests. These models are crucial for identifying compounds with the potential to treat different types of seizures.

One area of investigation has focused on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives. In a study utilizing the maximal electroshock seizure (MES) test in mice, several of these compounds demonstrated notable anticonvulsant activity. researchgate.net Specifically, compounds with certain substitutions on the phenyl ring were found to be effective in this model, which is indicative of potential efficacy against generalized tonic-clonic seizures. researchgate.net

Further research into pyrrolidine-2,5-dione derivatives has also yielded promising results. A study involving 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a lead compound, designated as compound 14 , with a broad spectrum of anticonvulsant activity. nih.gov This compound was effective in the MES, scPTZ, and the 6 Hz seizure models, the latter being a model for therapy-resistant partial seizures. nih.gov The median effective doses (ED₅₀) for compound 14 underscore its potent anticonvulsant properties. nih.gov

Anticonvulsant Activity of Compound 14 in Mice nih.gov
Preclinical ModelED₅₀ (mg/kg)
Maximal Electroshock (MES)49.6
Subcutaneous Pentylenetetrazole (scPTZ)67.4
6 Hz (32 mA)31.3
6 Hz (44 mA)63.2

Additionally, studies on 1-acyl-2-pyrrolidinone derivatives have shown their potential as anticonvulsants. nih.gov These compounds were effective in the picrotoxin-induced seizure model, suggesting a possible mechanism of action involving the GABAergic system. nih.gov The anticonvulsant activity was found to be dose-dependent, with 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone showing high activity. nih.gov

Analgesic Properties

The investigation of pyrrolidine derivatives has also extended to their potential analgesic effects in various pain models. These models are designed to simulate different types of pain, including acute, inflammatory, and neuropathic pain.

Research on conformationally restricted analogues of profadol, such as spiro[tetralin-1,3'-pyrrolidine] derivatives, has demonstrated their potential as analgesics. nih.gov In preclinical evaluations using hot-plate and writhing tests, spiro[tetralin-1,3'-pyrrolidine] and its N-methyl derivative exhibited significant analgesic activity, comparable to that of codeine. nih.gov

A notable synthetic kainoid derivative, (2S,3R,4R)-3-carboxymethyl-4-(phenylthio)pyrrolidine-2-carboxylic acid (PSPA-1), has been identified as a novel agent with anti-allodynic properties in a model of neuropathic pain. nih.gov PSPA-1 was found to relieve neuropathic pain following spinal nerve transection in a dose-dependent manner. nih.gov Interestingly, it did not show efficacy in models of thermal or mechanical nociception, or inflammatory pain, suggesting a specific mechanism of action against neuropathic pain. nih.gov The study also indicated that PSPA-1 may exert its effects by modulating the glutamate-nitric oxide pathway. nih.gov

The previously mentioned compound 14 from the 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides series also displayed significant efficacy in various pain models. nih.gov It demonstrated antinociceptive effects in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. nih.gov This broad-spectrum analgesic activity, coupled with its anticonvulsant properties, highlights the potential of this compound as a dual-action therapeutic agent.

Furthermore, studies on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have identified compounds with potent analgesic activity in the mouse phenylquinone writhing assay. nih.gov The analgesic potency of these compounds was found to be related to the steric and hydrogen-bonding properties of the benzoyl substituent. nih.gov

Analgesic Activity of Selected Pyrrolidine Derivatives
Compound/Derivative ClassPreclinical ModelObserved EffectReference
Spiro[tetralin-1,3'-pyrrolidine] and its N-methyl derivativeHot-plate and writhing testsCodeine-level analgesic activity nih.gov
(2S,3R,4R)-3-carboxymethyl-4-(phenylthio)pyrrolidine-2-carboxylic acid (PSPA-1)L5 spinal nerve transection (neuropathic pain)Dose-dependent relief of neuropathic pain nih.gov
Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)Formalin-induced tonic painHigh efficacy against pain responses nih.gov
Capsaicin-induced neurogenic painHigh efficacy against pain responses nih.gov
Oxaliplatin-induced neuropathic painHigh efficacy against pain responses nih.gov
5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acidsMouse phenylquinone writhing assayHigh potency nih.gov

Structure Activity Relationship Sar Studies of 4 Ethylpyrrolidine 2 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Bioactivity

The biological activity of derivatives of 4-ethylpyrrolidine-2-carboxylic acid is significantly influenced by modifications to its core structure. Structure-activity relationship (SAR) studies on related pyrrolidine (B122466) compounds have demonstrated that even minor changes to substituents can lead to substantial differences in potency and selectivity for various biological targets. nih.gov For instance, in a series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives, which are potent inhibitors of leukotriene A(4) hydrolase, modifications around this scaffold resulted in novel inhibitors with good oral activity. nih.gov This highlights the sensitivity of the biological response to the chemical nature and arrangement of substituents on the pyrrolidine ring system.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of this compound derivatives. The spatial arrangement of the ethyl group at the 4-position and the carboxylic acid at the 2-position gives rise to multiple stereoisomers, each potentially possessing a unique biological activity. It is well-established that the synthesis of many pyrrolidine-containing drugs commences from optically pure precursors like proline and 4-hydroxyproline (B1632879), underscoring the importance of stereoisomeric purity for desired therapeutic effects. nih.gov

The configuration of substituents on the pyrrolidine ring dictates its conformational preferences, which in turn affects how the molecule interacts with its biological target. nih.gov For example, studies on 4-tert-butylprolines have shown that a trans-substituent at the C-4 position favors an endo puckering of the pyrrolidine ring, while a cis-substituent promotes an exo pucker. nih.gov These distinct conformations can significantly alter the presentation of key binding groups, leading to differences in receptor affinity and efficacy. In the case of thiazolidine-4-carboxylic acid derivatives, a related class of compounds, the condensation of L-cysteine with alkoxybenzaldehydes yields a mixture of cis-(2R,4R) and trans-(2S,4R) diastereomers, with the ratio being dependent on the solvent used during synthesis. researchgate.net This illustrates the accessibility of different stereoisomers and the need to evaluate their biological activities independently.

Effects of Carboxylic Acid Group Derivatization (e.g., Esters, Amides)

Derivatization of the carboxylic acid group in this compound is a key strategy for modulating its physicochemical properties and biological activity. The conversion of the carboxylic acid to esters or amides can impact factors such as cell permeability, metabolic stability, and binding interactions. thermofisher.com For example, research on 2-arylthiazolidine-4-carboxylic acid derivatives has shown that the introduction of a 3-tert-butoxycarbonyl group, effectively an amide linkage, led to enhanced antibacterial activity compared to the parent compounds with a free carboxylic acid. nih.gov

The rationale behind such derivatization is often to improve the drug-like properties of a molecule. A free carboxylic acid can be highly polar and ionized at physiological pH, which may limit its ability to cross biological membranes. Esterification or amidation can mask this polar group, creating a more lipophilic prodrug that can more readily enter cells. Once inside the cell, these derivatives can be hydrolyzed by esterases or amidases to release the active carboxylic acid-containing compound. thermofisher.com Various reagents and methods are available for the derivatization of carboxylic acids, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.govnih.govdntb.gov.uaresearchgate.net

Below is an interactive table summarizing the impact of carboxylic acid derivatization on the bioactivity of related compounds.

Parent Compound Derivative Modification Impact on Bioactivity
2-arylthiazolidine-4-carboxylic acid3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acidAmide formationEnhanced antibacterial activity nih.gov
General Carboxylic AcidEster DerivativeEsterificationIncreased lipophilicity, potential for prodrug strategy thermofisher.com
General Carboxylic AcidAmide DerivativeAmidationIncreased lipophilicity, potential for prodrug strategy thermofisher.com

Role of Pyrrolidine Ring Substituents

In the broader context of pyrrolidine-containing bioactive molecules, a wide variety of substituents are tolerated and often required for activity. For example, in the case of leukotriene A(4) hydrolase inhibitors based on a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold, the nature of the substituent on the pyrrolidine nitrogen was found to be crucial for potent inhibition. nih.gov This underscores that each position on the pyrrolidine ring can be a point for modification to optimize biological activity.

Conformational Analysis and Molecular Recognition

The three-dimensional shape of this compound derivatives is fundamental to their ability to be recognized by and bind to biological macromolecules. The pyrrolidine ring is not planar and exists in one of two predominant puckered "envelope" conformations. nih.gov The specific puckering, either exo or endo, is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov

Conformational analysis of related 4-substituted prolines has been carried out using techniques such as X-ray crystallography and NMR spectroscopy. nih.gov These studies have revealed that a bulky, non-polar substituent at the 4-position, such as a tert-butyl group, can lock the ring into a specific conformation. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The specific conformation adopted by the pyrrolidine ring will determine the spatial orientation of the carboxylic acid and other pharmacophoric features, which is critical for molecular recognition by a receptor or enzyme active site.

Computational Approaches in SAR Elucidation

Computational methods are increasingly employed to elucidate the structure-activity relationships of complex molecules like this compound derivatives. These approaches can provide valuable insights into the molecular properties that govern biological activity and can guide the design of new, more potent compounds. nih.gov Techniques such as molecular docking can predict the binding mode of a ligand within a protein target, while molecular dynamics simulations can provide information on the stability of the ligand-protein complex over time. scispace.com

For related heterocyclic compounds, computational studies have successfully identified key structural features responsible for their biological effects. scispace.com These studies often involve the calculation of various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules.

Quantitative Structure-Activity Relationships (QSAR) for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of new chemical entities based on their molecular structure. nih.gov QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. researchgate.netmdpi.comnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics and external test sets. nih.gov

The table below presents a summary of QSAR model statistics for related heterocyclic carboxylic acids.

Compound Class QSAR Model Type Key Statistical Parameter Value
Pyrazole (B372694) Pyridine (B92270) Carboxylic Acid Derivatives4D-QSARR² training0.889 nih.gov
Pyrazole Pyridine Carboxylic Acid Derivatives4D-QSAR0.839 nih.gov
Thiazolidine-4-carboxylic acid derivatives2D-QSAR0.98 researchgate.net
Thiazolidine-4-carboxylic acid derivatives2D-QSARr² (CV)0.70 researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking studies have been instrumental in elucidating the potential binding modes and interactions of pyrrolidine-2-carboxylic acid derivatives with their target proteins. These computational techniques provide a rational basis for understanding the observed structure-activity relationships.

In the context of N-(4-ethoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogues targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, molecular docking has revealed important binding interactions. researchgate.netasianpubs.org For the most active compound, 3m, docking studies showed a possible interaction with VEGFR-2 with a significant binding energy. researchgate.netasianpubs.org

CompoundTarget ProteinBinding Energy (kcal/mol)
3mVEGFR-2-62.27
2bVEGFR-2-89.78

Similarly, for the N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogue, compound 2b, molecular docking studies calculated a binding energy of -89.78 kcal/mol and indicated the formation of five hydrogen bonds with critical amino acid residues within the VEGFR-2 binding site. researchgate.net These computational results support the experimental findings of antiangiogenic activity and provide a molecular-level understanding of the compound's mechanism of action. The interactions typically involve key residues in the ATP-binding site of the kinase domain of VEGFR-2, thereby inhibiting its signaling pathway.

These molecular modeling studies, in conjunction with SAR data, are crucial for the rational design of more potent and selective inhibitors based on the 4-substituted pyrrolidine-2-carboxylic acid scaffold.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 4-Ethylpyrrolidine-2-carboxylic acid from impurities and for resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us The method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. humanjournals.com

The separation can be achieved directly on a CSP or indirectly after derivatization with a chiral reagent. humanjournals.com For proline analogs, direct separation on polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, is common. nih.govresearchgate.net Columns like CHIRALPAK® and Chiralcel® are frequently employed. nih.govresearchgate.netimpactfactor.org For instance, a study on a similar 4-substituted proline scaffold achieved good separation using a CHIRALPAK® IC column with a mobile phase consisting of a hexane (B92381) and isopropanol (B130326) mixture. nih.gov In other cases, derivatization of the pyrrolidine's secondary amine or the carboxylic acid is performed to create diastereomers that can be separated on a standard (achiral) reverse-phase column or to enhance detection. researchgate.netimpactfactor.org For example, proline can be derivatized with reagents like NBD-Cl before analysis. impactfactor.org

The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, is critical for achieving optimal resolution between the enantiomers. nih.govresearchgate.net The method's performance is validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Representative Chiral HPLC Conditions for Proline Analogs
ParameterTypical ConditionsReference
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., CHIRALPAK® IC, Chiralcel OD-H) nih.govresearchgate.net
Mobile Phasen-Hexane / Isopropanol (e.g., 92:8 v/v) nih.gov
Flow Rate1.0 mL/min nih.govresearchgate.net
DetectionUV (e.g., 254 nm) researchgate.net
Derivatization (optional)Pre-column with reagents like 4-nitrobenzoic acid or NBD-Cl researchgate.netimpactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying degradation products of this compound. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it highly sensitive and selective. nih.govnih.gov

Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, and heat, are conducted to understand its stability. LC-MS is then used to profile the resulting mixture. The degradation of related proline compounds, such as hydroxyproline, has been shown to proceed through pathways involving isomerization and ring-opening, yielding products that can be monitored by LC-MS. illinois.edu The analysis of proline-glycine-proline (PGP) and its metabolites in plasma has been successfully achieved using LC-MS/MS, demonstrating the method's suitability for complex biological matrices. nih.govnih.gov

In the positive ion mode, the analyte and its degradation products can be detected as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment these ions, providing structural information that helps in the unambiguous identification of the degradation products. illinois.edu

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for the unequivocal confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms in the molecule. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the ethyl group. Protons on carbons adjacent to the carboxylic acid group are typically deshielded and appear in the 2-3 ppm range. libretexts.orglibretexts.org The acidic proton of the carboxyl group itself is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 13 ppm. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. libretexts.orglibretexts.org Carbons within the pyrrolidine ring and the ethyl group would appear in the aliphatic region of the spectrum. Based on data from structurally similar 4-substituted proline analogs, the chemical shifts can be predicted with reasonable accuracy. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Reference
Carboxyl (C=O)10-13 (broad s, 1H)~172-175 nih.govlibretexts.org
C2-H~4.0-4.2 (dd, 1H)~59-61 nih.gov
C3-H₂~2.0-2.4 (m, 2H)~38-40 nih.govlibretexts.org
C4-H~2.5-2.8 (m, 1H)~39-41 nih.gov
C5-H₂~3.1-3.5 (m, 2H)~53-55 nih.gov
Ethyl-CH₂~1.4-1.6 (m, 2H)~28-30 nih.gov
Ethyl-CH₃~0.9-1.0 (t, 3H)~12-14 nih.gov

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary depending on solvent and other experimental conditions. Multiplicities: s=singlet, dd=doublet of doublets, t=triplet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The technique, often using an electrospray ionization (ESI) source, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the theoretical value. nih.gov

For this compound (molecular formula C₇H₁₃NO₂), HRMS would typically be performed to find the mass of the protonated molecule, [M+H]⁺. The measured exact mass is then compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₇H₁₃NO₂
Monoisotopic Mass143.09463 u
Calculated m/z for [M+H]⁺144.10191
Typical Mass AnalyzerTime-of-Flight (TOF), Orbitrap
Ionization ModePositive Electrospray Ionization (ESI+)

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. For a carboxylic acid, the IR spectrum is highly characteristic. echemi.com The spectrum of this compound is expected to be dominated by absorptions arising from the carboxyl group and the N-H bond of the secondary amine in the pyrrolidine ring.

The most distinct feature is the very broad O-H stretching vibration of the carboxylic acid, which typically appears as a wide trough from approximately 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid or liquid state. echemi.com Another key peak is the intense and sharp carbonyl (C=O) stretch, which is expected between 1680 and 1750 cm⁻¹. libretexts.org The spectrum will also show C-H stretching from the ethyl and pyrrolidine groups just below 3000 cm⁻¹ and a C-O stretching vibration in the 1210-1320 cm⁻¹ region. libretexts.org The N-H stretching vibration of the secondary amine would typically appear in the 3300-3500 cm⁻¹ region, but it may be obscured by the broad O-H band.

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)AppearanceReference
O-H (Carboxylic Acid)Stretch2500 - 3300Very broad, strong libretexts.orglibretexts.org
C-H (Aliphatic)Stretch2850 - 2960Medium, sharp libretexts.org
C=O (Carboxylic Acid)Stretch1680 - 1750Strong, sharp nih.govlibretexts.org
N-H (Amine)Bend1500 - 1650Medium libretexts.org
C-O (Carboxylic Acid)Stretch1210 - 1320Medium to strong libretexts.org

Advanced Techniques for Stereochemical Assignment

The determination of the three-dimensional arrangement of atoms in this compound is a critical analytical challenge. Advanced spectroscopic and chiroptical methods are employed to assign the absolute configuration (R/S) at each chiral center.

Chiral Derivatizing Agents in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation. However, enantiomers, being mirror images, are indistinguishable in a standard achiral NMR environment as they exhibit identical chemical shifts and coupling constants. To overcome this, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure compounds that react with the analyte to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, including different NMR spectra. nih.govwikipedia.org This difference in the NMR spectra allows for the quantification of each enantiomer and, in many cases, the assignment of their absolute configuration. researchgate.net

For this compound, which contains both a secondary amine and a carboxylic acid functional group, derivatization can be targeted at either group. A widely used and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. acs.orgacs.org The acid chloride of Mosher's acid can react with the secondary amine of the pyrrolidine ring to form a diastereomeric amide, often referred to as a Mosher amide. acs.orgacs.orgnih.gov

The principle behind using Mosher's acid lies in the anisotropic effect of its phenyl ring. In the resulting diastereomeric amides, the protons of the original amine will experience different magnetic environments due to the spatial orientation of the phenyl group of the CDA. This leads to observable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum. By analyzing the sign of the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter, the absolute configuration of the original amine can be determined based on established models of the preferred conformation of Mosher's amides. acs.orgnih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for a Hypothetical Reaction of (R/S)-4-Ethylpyrrolidine-2-carboxylic acid with (R)-Mosher's Acid Chloride

ProtonHypothetical δ (R,R)-diastereomer (ppm)Hypothetical δ (S,R)-diastereomer (ppm)Hypothetical Δδ (δS - δR) (ppm)
H-24.104.15+0.05
H-3α2.102.00-0.10
H-3β1.902.05+0.15
H-41.801.88+0.08
H-5α3.503.40-0.10
H-5β3.303.45+0.15
Ethyl-CH₂1.501.55+0.05
Ethyl-CH₃0.900.92+0.02

Note: This table is for illustrative purposes only and is based on general principles of Mosher's method applied to related structures. Actual chemical shifts and Δδ values would need to be determined experimentally.

Optical Rotation Measurements

Optical rotation is a chiroptical property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. researchgate.net This property is measured using a polarimeter, and the result is expressed as the specific rotation [α], which is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The specific rotation is a crucial parameter for characterizing the enantiomers of this compound. A positive (+) or dextrorotatory (d) sign indicates rotation to the right (clockwise), while a negative (-) or levorotatory (l) sign indicates rotation to the left (counter-clockwise). For instance, if the (2S,4R) enantiomer has a specific rotation of +X°, its mirror image, the (2R,4S) enantiomer, will have a specific rotation of -X°. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of 0° and is optically inactive.

The magnitude and sign of the optical rotation are highly sensitive to the molecule's three-dimensional structure. researchgate.net Therefore, comparing the experimentally measured specific rotation of a synthesized sample to the known value of a pure enantiomer can confirm its stereochemical identity and enantiomeric purity.

Table 2: Hypothetical Specific Rotation Values for the Stereoisomers of this compound

StereoisomerHypothetical Specific Rotation [α]D (c=1, H₂O)
(2S, 4R)-4-Ethylpyrrolidine-2-carboxylic acid+X°
(2R, 4S)-4-Ethylpyrrolidine-2-carboxylic acid-X°
(2S, 4S)-4-Ethylpyrrolidine-2-carboxylic acid+Y°
(2R, 4R)-4-Ethylpyrrolidine-2-carboxylic acid-Y°

Note: This table is for illustrative purposes. The signs and magnitudes (X and Y) are hypothetical and would require experimental determination. The values for the cis (2S,4S and 2R,4R) and trans (2S,4R and 2R,4S) isomers are expected to be different.

Metabolic Studies, Biodegradation Potential, and Enzymatic Transformations

In Vitro Metabolic Pathways of Carboxylic Acids Relevant to 4-Ethylpyrrolidine-2-carboxylic Acid

The in vitro metabolism of this compound is anticipated to follow pathways observed for other substituted pyrrolidine (B122466) and piperidine (B6355638) carboxylic acids. The primary sites for metabolic activity are the pyrrolidine ring and the ethyl substituent. Key metabolic reactions for cyclic amines and carboxylic acids include oxidation, hydroxylation, and conjugation. researchgate.netnih.govnih.gov

The cytochrome P450 (CYP450) enzyme system, predominantly located in the liver, is responsible for the majority of Phase I oxidative metabolism of many xenobiotics. nih.govnih.govyoutube.com For pyrrolidine-containing compounds, metabolism often involves hydroxylation at various positions on the ring or on alkyl substituents. mdma.ch For instance, in the metabolism of α-pyrrolidinopropiophenone (PPP), hydroxylation of the pyrrolidine ring is a major pathway, often followed by dehydrogenation to form a lactam. mdma.ch Another common metabolic route for N-alkylated pyrrolidines is N-dealkylation. nih.govnih.gov

Given the structure of this compound, several metabolic transformations can be postulated based on analogous compounds:

Hydroxylation of the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring are susceptible to hydroxylation. This can occur at positions 3 or 5, leading to the formation of hydroxylated metabolites.

Oxidation of the Ethyl Group: The ethyl group at position 4 is a likely site for oxidation. This can proceed via hydroxylation of the ethyl group to form a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid.

Ring Opening: While less common, metabolic ring opening of the pyrrolidine structure can occur, leading to linear amino acid derivatives.

Conjugation (Phase II Metabolism): The carboxylic acid group is a prime site for Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

The metabolic pathways of structurally similar piperidine-2-carboxylic acid also provide valuable insights. Studies on such compounds have shown that N-oxidation and hydroxylation are common metabolic transformations.

To illustrate potential metabolic pathways, the following table summarizes plausible transformations for this compound based on known metabolic routes of analogous compounds.

Metabolic ReactionPotential Site on this compoundResulting Metabolite TypeRelevant Enzyme Family (Postulated)
HydroxylationPyrrolidine Ring (C3, C5)Hydroxy-4-ethylpyrrolidine-2-carboxylic acidCytochrome P450 (CYP450)
HydroxylationEthyl Group (C4-ethyl)4-(1-hydroxyethyl)pyrrolidine-2-carboxylic acidCytochrome P450 (CYP450)
OxidationEthyl Group (C4-ethyl)4-acetylpyrrolidine-2-carboxylic acidAlcohol/Aldehyde Dehydrogenase
N-Dealkylation (if N-substituted)Not applicable (secondary amine)-Cytochrome P450 (CYP450)
Ring OpeningPyrrolidine RingLinear amino acid derivativeVarious oxidases/hydrolases
GlucuronidationCarboxylic Acid GroupAcyl-glucuronide conjugateUDP-glucuronosyltransferases (UGTs)

Enzymatic Biotransformations and "Soft Spot" Identification

Enzymatic biotransformations are key to understanding the metabolic fate of a compound. Identifying metabolic "soft spots"—the positions within a molecule that are most susceptible to enzymatic attack—is a crucial aspect of drug design and safety assessment. For this compound, these soft spots can be predicted based on the known reactivity of its functional groups and structural motifs. mdma.ch

The primary enzymatic systems likely to be involved in the biotransformation of this compound are the Cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). nih.govnih.gov

Cytochrome P450 (CYP450): This superfamily of enzymes is a major catalyst of oxidative metabolism. nih.govnih.gov The accessible C-H bonds on the pyrrolidine ring and the ethyl group are potential targets for CYP-mediated hydroxylation. nih.gov The tertiary carbon at position 4 of the pyrrolidine ring could be a particularly reactive site.

Flavin-containing Monooxygenases (FMOs): While FMOs typically oxidize soft nucleophiles like nitrogen and sulfur atoms, they can also be involved in the metabolism of some cyclic amines.

The concept of "soft spot" identification involves a combination of computational modeling and experimental data from related compounds. For this compound, the likely metabolic soft spots are:

The C4-H bond of the pyrrolidine ring: This tertiary carbon is often susceptible to oxidation.

The methylene (B1212753) group of the ethyl substituent: This position is prone to hydroxylation.

The nitrogen atom of the pyrrolidine ring: As a secondary amine, it could be a site for oxidation, although this is generally more common for tertiary amines. nih.gov

The following table outlines the potential enzymatic transformations and identifies the likely "soft spots" in the this compound molecule.

Potential "Soft Spot"Type of Enzymatic TransformationKey Enzyme(s) (Postulated)Expected Outcome
C4-H of Pyrrolidine RingHydroxylationCYP450Formation of a tertiary alcohol
CH2 of Ethyl GroupHydroxylationCYP450Formation of a primary alcohol
Carboxylic Acid GroupConjugationUGTs, Amino Acid TransferasesFormation of glucuronide or amino acid conjugates
Pyrrolidine NitrogenOxidationFMO, CYP450Formation of an N-oxide (less likely for secondary amine)

Theoretical Predictions of Biodegradability and Environmental Fate

The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes, including biodegradation. Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the biodegradability of chemicals in the absence of experimental data. d-nb.infoeuropa.eu These models correlate the structural features of a molecule with its observed biodegradability.

For N-heterocyclic compounds like this compound, several structural features can influence their biodegradability:

Presence of functional groups: The carboxylic acid group generally enhances biodegradability as it provides a site for enzymatic attack and increases water solubility. nih.gov

Alkyl substitution: The ethyl group may be susceptible to oxidation, potentially initiating a degradation cascade. Studies on n-alkylcycloalkanes and n-alkylbenzenes show that the alkyl side chain is often processed by β-oxidation. nih.gov

The heterocyclic ring: The pyrrolidine ring itself can be a point of enzymatic attack, leading to ring cleavage and further degradation.

QSAR models often use molecular descriptors such as logP (octanol-water partition coefficient), molecular weight, and the presence of specific structural fragments to predict biodegradability. researchgate.netd-nb.info Compounds with lower molecular weight and higher water solubility tend to be more readily biodegradable.

Based on general principles and data from QSAR models for related compounds, the following can be inferred about the potential environmental fate of this compound:

Biodegradation: The presence of the carboxylic acid and the alkyl chain suggests that the compound is likely to be biodegradable. The degradation would likely be initiated by oxidation of the ethyl group or the pyrrolidine ring, followed by further breakdown of the molecule.

Persistence: Due to its likely biodegradability, the compound is not expected to be highly persistent in the environment.

Mobility: The carboxylic acid group will be ionized at neutral pH, increasing its water solubility and therefore its potential mobility in soil and aquatic environments.

The following table provides a summary of the predicted environmental fate of this compound based on theoretical considerations.

Environmental CompartmentPredicted BehaviorInfluencing Factors
SoilModerate to high mobility; likely to undergo biodegradation by soil microorganisms.Water solubility due to carboxylic acid group; presence of degradable functional groups.
WaterLikely to be soluble and subject to aerobic and anaerobic biodegradation.High water solubility; susceptibility to microbial degradation.
AirLow volatility expected due to its zwitterionic nature at neutral pH.High polarity and hydrogen bonding potential.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of substituted pyrrolidines is a dynamic field of research, with a continuous drive towards more efficient, stereoselective, and environmentally benign methodologies. Future efforts concerning 4-Ethylpyrrolidine-2-carboxylic acid would focus on moving beyond classical multi-step procedures, which often require harsh reagents and cryogenic temperatures. researchgate.net

Modern synthetic strategies that could be adapted and optimized include:

Asymmetric Organocatalysis: Utilizing chiral small molecules to catalyze the enantioselective formation of the pyrrolidine (B122466) ring, which is crucial for biological applications as different stereoisomers can have vastly different effects. mdpi.com

Catalytic [3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful tool for constructing highly substituted pyrrolidines. acs.orgacs.orgacs.org Developing a catalytic, asymmetric variant for an ethyl-substituted dipolarophile would provide a direct and atom-economical route.

C-H Activation/Functionalization: Directly modifying the C-H bonds of a simpler pyrrolidine precursor offers a streamlined approach to introduce the ethyl group, reducing the number of synthetic steps. organic-chemistry.org

Green Chemistry Approaches: The application of microwave-assisted organic synthesis (MAOS) and ultrasound has been shown to increase synthetic efficiency, reduce reaction times, and align with the principles of green chemistry. nih.govrsc.org

Synthetic StrategyPotential Advantage for this compound SynthesisKey Research Focus
Asymmetric OrganocatalysisHigh stereocontrol, metal-free conditions. mdpi.comDesign of catalysts for selective ethyl group introduction.
Catalytic [3+2] CycloadditionsRapid assembly of the core ring structure with high substitution. acs.orgacs.orgDevelopment of suitable azomethine ylide precursors and chiral catalysts.
Late-Stage C-H FunctionalizationIncreased efficiency by modifying a pre-formed ring. organic-chemistry.orgAchieving regioselectivity for functionalization at the C-4 position.
Microwave/Ultrasound-Assisted SynthesisReduced reaction times and improved yields. nih.govrsc.orgAdaptation of existing multi-component reactions to these technologies.

Targeted Design of Pyrrolidine-Based Probes for Biological Systems

The rigid, three-dimensional structure of the pyrrolidine scaffold is ideal for exploring molecular interactions within biological systems. nih.gov this compound can serve as a core structure for designing chemical probes to investigate specific enzymes, receptors, or transport proteins. The carboxylic acid and the secondary amine provide convenient handles for chemical modification, allowing for the attachment of reporter groups (fluorophores, biotin) or reactive moieties for covalent labeling. For instance, derivatives could be designed as inhibitors for enzymes where proline or similar cyclic amino acids are recognized. researchgate.net The ethyl group at the 4-position can be used to probe steric tolerance in binding pockets, potentially leading to enhanced selectivity and potency compared to unsubstituted proline analogs.

Integration with Advanced Screening Platforms for Identification of New Bioactivities

Modern drug discovery relies heavily on high-throughput screening of large compound libraries. A significant future direction is the synthesis of libraries of diverse this compound derivatives for screening. The development of efficient and versatile synthetic routes is a prerequisite for this endeavor. acs.orgelsevierpure.com

A particularly promising platform is the use of DNA-Encoded Library (DEL) technology. acs.org This technology combines the power of combinatorial chemistry with DNA-based encoding to create and screen massive libraries of compounds. A robust, DNA-compatible synthesis of pyrrolidine-fused scaffolds has been recently reported, highlighting the feasibility of incorporating complex, sp³-rich structures like this compound into DELs. acs.org By creating a DEL based on this scaffold, researchers could rapidly screen against hundreds of biological targets to identify novel bioactivities.

Role as a Precursor for Research Compounds with Underexplored Therapeutic Potential

Pyrrolidine derivatives, particularly proline and 4-hydroxyproline (B1632879), are well-established precursors for a wide range of approved drugs, including antibiotics like Ertapenem and cardiovascular agents like Zofenopril. mdpi.com this compound can be viewed as a non-canonical amino acid that, when incorporated into peptides or used as a building block, can generate novel chemical entities.

The introduction of the 4-ethyl group can confer unique properties, such as:

Increased Lipophilicity: Potentially improving membrane permeability and oral bioavailability.

Altered Conformation: The ethyl group can influence the puckering of the pyrrolidine ring, which in turn affects how the molecule presents its functional groups for biological interactions. nih.gov

Enhanced Metabolic Stability: The substitution may block sites of metabolic oxidation, leading to a longer biological half-life.

By using this compound as a starting material, medicinal chemists can explore new chemical space in established drug classes or develop compounds for entirely new therapeutic targets. researchgate.netmdpi.com

Drug ClassExample Drug with Pyrrolidine CorePotential Contribution of a 4-Ethyl Moiety
AntiviralsTelaprevir (HCV)Modulating binding pocket interactions and improving pharmacokinetic profile.
Antihypertensives (ACE Inhibitors)Zofenopril mdpi.comEnhancing lipophilicity for better tissue penetration.
Antibiotics (Carbapenems)Ertapenem mdpi.comAltering the spectrum of activity or overcoming resistance mechanisms.
Antidiabetics (DPP-4 Inhibitors)VildagliptinImproving potency and selectivity through specific hydrophobic interactions.

Contribution to Fundamental Understanding of Pyrrolidine Chemistry and Biology

Systematic studies on this compound and its stereoisomers can provide fundamental insights into structure-activity relationships (SAR). nih.gov By comparing the biological activities of the different isomers ((2S,4S), (2S,4R), (2R,4S), and (2R,4R)), researchers can deconstruct the precise spatial requirements for interaction with specific biological targets. This knowledge is invaluable for rational drug design. researchgate.net Furthermore, exploring the reactivity of this substituted pyrrolidine contributes to a deeper understanding of reaction mechanisms, such as nucleophilic acyl substitution, and informs the development of more sophisticated synthetic methods for this important class of heterocycles. libretexts.orgmsu.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrrolidine derivatives typically involves cyclization reactions, such as the use of proline analogs or ring-closing metathesis. For example, stereoselective synthesis of pyrrolidine-2-carboxylic acid derivatives often employs Boc-protected intermediates and chiral catalysts to control stereochemistry . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for maximizing yield. Characterization via HPLC (≥97% purity) and NMR ensures product integrity .

Q. How can researchers confirm the structural identity and enantiopurity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For instance, coupling constants in NOESY spectra can confirm spatial arrangements of ethyl and carboxylic acid groups .
  • X-ray Crystallography : Absolute configuration determination, as demonstrated in (2S,3R,4R,5R)-pyrrolidine derivatives, provides unambiguous structural validation .
  • Chiral Chromatography : Enantiopurity can be assessed using chiral stationary phases (e.g., amylose-based columns) to separate stereoisomers .

Q. What analytical techniques are recommended for assessing purity and stability in aqueous solutions?

  • Methodology :

  • HPLC with UV/Vis Detection : Monitors degradation products under varying pH and temperature conditions .
  • Mass Spectrometry (MS) : Identifies impurities or decomposition products via high-resolution accurate mass (HRAM) analysis .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

  • Methodology :

  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, oxazolo-pyridine derivatives have been studied for enzyme inhibition .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity trends .
  • MD Simulations : Assesses conformational stability in solvent environments over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies to identify outliers caused by impurities (e.g., residual solvents) or stereochemical variability .
  • Dose-Response Replication : Validate activity in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .
  • Isotopic Labeling : Trace metabolic pathways to distinguish parent compound effects from metabolite interference .

Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?

  • Methodology :

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to direct stereochemistry during ring closure .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-based) for high enantiomeric excess (ee) in cyclopropanation or hydrogenation steps .
  • Kinetic Resolution : Leverage enzymatic methods (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Q. What experimental protocols ensure compound stability during long-term biological assays?

  • Methodology :

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize acid-catalyzed degradation .
  • Light-Sensitive Storage : Protect from UV exposure using amber vials, as demonstrated for pyridine-carboxylic acid analogs .

Key Notes

  • Methodological rigor (e.g., triplicate experiments, controlled degradation studies) is essential to address reproducibility challenges in heterocyclic chemistry .

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